(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
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Overview
Description
The compound (4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a complex organic molecule that features a combination of thiazole, piperidine, and thiadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the 4,5-Dihydrothiazole ring: This can be achieved through the cyclization of appropriate thioamide precursors under acidic or basic conditions.
Attachment of the piperidine ring: This step often involves nucleophilic substitution reactions where the piperidine ring is introduced to the thiazole derivative.
Formation of the thiadiazole ring: This can be synthesized via cyclization reactions involving hydrazine derivatives and appropriate carboxylic acid derivatives.
Final coupling reaction: The final step involves coupling the intermediate compounds to form the desired product, often using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Scaling up reaction volumes: .
Optimizing reaction times and temperatures: .
Using continuous flow reactors: to improve efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The thiazole and thiadiazole rings can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation products: Oxidized derivatives of the thiazole and thiadiazole rings.
Reduction products: Reduced forms of the thiazole and thiadiazole rings.
Substitution products: Substituted piperidine derivatives.
Scientific Research Applications
(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets would depend on the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone: can be compared with other compounds containing thiazole, piperidine, and thiadiazole rings, such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4OS3/c1-9-11(21-16-15-9)12(18)17-5-2-10(3-6-17)8-20-13-14-4-7-19-13/h10H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRIRMWPNYHCCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)CSC3=NCCS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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